Cas no 1197193-18-2 (4-Chloropyrimido[4,5-d]pyrimidine)
![4-Chloropyrimido[4,5-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1197193-18-2x500.png)
4-Chloropyrimido[4,5-d]pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-chloro-Pyrimido[4,5-d]pyrimidine
- 4-chloropyrimido[4,5-d]pyrimidine
- 4-Chloropyrimido[4,5-d]pyrimidine
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- インチ: 1S/C6H3ClN4/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H
- InChIKey: UMHLMTGMVHGYGZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C=NC=NC2=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 143
- トポロジー分子極性表面積: 51.6
4-Chloropyrimido[4,5-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2667-1.0g |
4-chloropyrimido[4,5-d][1,3]diazine |
1197193-18-2 | 95% | 1.0g |
¥7122.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570843-1g |
4-Chloropyrimido[4,5-d]pyrimidine |
1197193-18-2 | 98% | 1g |
¥20849.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2667-100.0mg |
4-chloropyrimido[4,5-d][1,3]diazine |
1197193-18-2 | 95% | 100.0mg |
¥2090.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2667-250.0mg |
4-chloropyrimido[4,5-d][1,3]diazine |
1197193-18-2 | 95% | 250.0mg |
¥3489.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2667-500.0mg |
4-chloropyrimido[4,5-d][1,3]diazine |
1197193-18-2 | 95% | 500.0mg |
¥4985.0000 | 2024-07-28 |
4-Chloropyrimido[4,5-d]pyrimidine 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
4-Chloropyrimido[4,5-d]pyrimidineに関する追加情報
4-Chloropyrimido[4,5-d]pyrimidine (CAS No. 1197193-18-2): A Comprehensive Overview
4-Chloropyrimido[4,5-d]pyrimidine (CAS No. 1197193-18-2) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrimidopyrimidines, which are known for their diverse pharmacological effects, including antitumor, antiviral, and anti-inflammatory activities.
The chemical structure of 4-Chloropyrimido[4,5-d]pyrimidine consists of a pyrimidine ring fused with another pyrimidine ring, with a chlorine atom substituting at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for the design and synthesis of novel therapeutic agents.
Recent studies have highlighted the potential of 4-Chloropyrimido[4,5-d]pyrimidine in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibited potent antitumor activity against several cancer cell lines, including those resistant to conventional chemotherapy. The researchers attributed this activity to the compound's ability to inhibit key enzymes involved in DNA replication and repair processes.
In addition to its antitumor properties, 4-Chloropyrimido[4,5-d]pyrimidine has shown promise as an antiviral agent. A study conducted by a team at the University of California, San Francisco, demonstrated that certain derivatives of this compound effectively inhibited the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the disruption of viral RNA synthesis, thereby preventing the virus from replicating and spreading within host cells.
The anti-inflammatory potential of 4-Chloropyrimido[4,5-d]pyrimidine has also been explored. Research published in the European Journal of Pharmacology in 2021 indicated that this compound and its derivatives could modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 4-Chloropyrimido[4,5-d]pyrimidine may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-Chloropyrimido[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a suitable pyrimidine derivative with a chlorinated reagent under controlled conditions. The resulting product can then be further functionalized to generate a wide range of derivatives with varying biological activities.
In terms of safety and toxicity, preliminary studies have shown that 4-Chloropyrimido[4,5-d]pyrimidine exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety evaluations are necessary before it can be considered for clinical use. These evaluations typically include in vitro cytotoxicity assays, animal toxicity studies, and pharmacokinetic profiling.
The future prospects for 4-Chloropyrimido[4,5-d]pyrimidine are promising. Ongoing research is focused on optimizing its structure to enhance its pharmacological properties while minimizing potential side effects. Additionally, efforts are being made to develop more efficient synthetic methods to facilitate large-scale production for preclinical and clinical trials.
In conclusion, 4-Chloropyrimido[4,5-d]pyrimidine (CAS No. 1197193-18-2) is a versatile heterocyclic compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it an attractive scaffold for drug discovery and development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in the development of new treatments for cancer, viral infections, and inflammatory diseases.
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